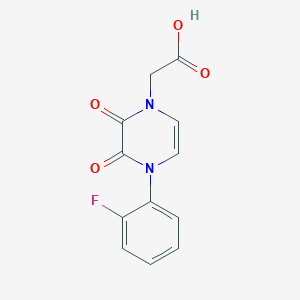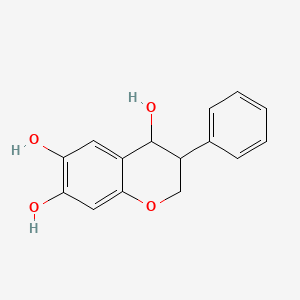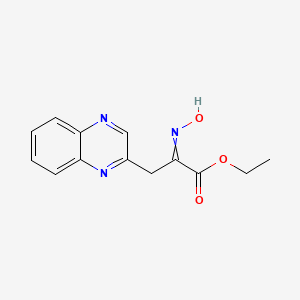
3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxoisochroman-4-yl benzoate is an organic compound that belongs to the class of isochroman derivatives It is characterized by the presence of a benzoate group attached to the 4-position of the isochroman ring, which also contains a keto group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxoisochroman-4-yl benzoate typically involves the condensation of isochroman-4-one with benzoic acid or its derivatives. One common method is the esterification reaction, where isochroman-4-one is reacted with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-Oxoisochroman-4-yl benzoate can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxoisochroman-4-yl benzoate undergoes various chemical reactions, including:
Oxidation: The keto group at the 3-position can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can also be reduced to form alcohols or other reduced products.
Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Oxoisochroman-4-yl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Oxoisochroman-4-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The keto group at the 3-position can participate in hydrogen bonding or other interactions with active sites, influencing the compound’s biological activity. Additionally, the benzoate group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isochroman-4-one: Lacks the benzoate group but shares the isochroman core structure.
Benzyl benzoate: Contains a benzoate group but lacks the isochroman ring.
3-Hydroxyisochroman-4-yl benzoate: Similar structure but with a hydroxyl group instead of a keto group.
Uniqueness
3-Oxoisochroman-4-yl benzoate is unique due to the presence of both the isochroman ring and the benzoate group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
87532-15-8 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
(3-oxo-1,4-dihydroisochromen-4-yl) benzoate |
InChI |
InChI=1S/C16H12O4/c17-15(11-6-2-1-3-7-11)20-14-13-9-5-4-8-12(13)10-19-16(14)18/h1-9,14H,10H2 |
Clé InChI |
OYUGHQHTJVACTP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(C(=O)O1)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11854806.png)
![5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B11854813.png)


![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)
![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)


amino}oxetane-3-carboxylic acid](/img/structure/B11854864.png)
![3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11854865.png)
